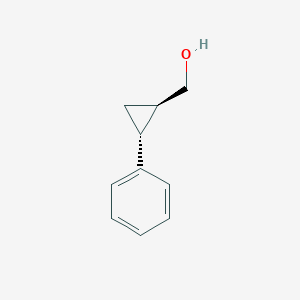

((1R,2R)-2-phenylcyclopropyl)methanol

Description

Significance of Molecular Chirality in Contemporary Organic Chemistry

Molecular chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern organic chemistry with profound implications across various scientific fields, including pharmaceuticals, biochemistry, and materials science. numberanalytics.com This "handedness" of molecules, much like a left and a right hand, arises from the specific three-dimensional arrangement of atoms. quora.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. fiveable.me

The significance of chirality stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. numberanalytics.commdpi.com This means they can interact differently with the two enantiomers of a chiral molecule. mdpi.com This stereoselectivity has critical consequences, particularly in pharmacology. One enantiomer of a drug, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause adverse effects. mdpi.comnih.gov A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. numberanalytics.com

Therefore, the ability to synthesize and control the chirality of molecules is of paramount importance in the development of new drugs and other bioactive compounds. nih.gov The demand for enantiomerically pure compounds has driven significant advancements in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. mdpi.comrsc.org

Overview of Cyclopropane (B1198618) Ring Systems: Structural Peculiarities and Synthetic Opportunities

Cyclopropane, a three-membered carbocyclic ring, possesses unique structural and chemical properties that make it a valuable scaffold in organic synthesis. rsc.org The molecule's triangular structure forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. wikipedia.org This deviation results in substantial angle and torsional strain, making the cyclopropane ring highly reactive. wikipedia.org

The C-C bonds in cyclopropane have increased p-character, which imparts some properties of a double bond. wikipedia.org This unique electronic nature allows cyclopropanes to participate in a variety of ring-opening reactions, serving as versatile synthetic intermediates. acs.org These reactions can be initiated by various reagents and conditions, leading to the formation of diverse and complex molecular architectures.

Furthermore, the rigid structure of the cyclopropane ring can be exploited to control the spatial orientation of substituents. This conformational rigidity is particularly advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, potentially enhancing its binding affinity to a biological target and improving metabolic stability. rsc.org The incorporation of cyclopropane rings into pharmacologically active molecules is a common strategy in medicinal chemistry. acs.orgnih.gov

Academic and Research Significance of Chiral 2-Phenylcyclopropylmethanol Architectures

Within the broad class of chiral molecules, chiral 2-phenylcyclopropylmethanol and its derivatives represent a significant area of academic and research interest. This specific architecture combines the unique properties of the cyclopropane ring with the presence of a chiral center, offering a valuable building block for the synthesis of complex, enantiomerically pure compounds.

The presence of both a phenyl group and a hydroxymethyl group on the cyclopropane ring provides multiple points for further chemical modification. The hydroxyl group can be easily converted into other functional groups, while the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule. This versatility makes chiral 2-phenylcyclopropylmethanol a key intermediate in the synthesis of a wide range of target molecules.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-phenylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r,2r 2 Phenylcyclopropyl Methanol and Its Stereoisomers

Established Synthetic Routes to Phenylcyclopropylmethanol Frameworks

The creation of the basic phenylcyclopropylmethanol structure can be achieved through several reliable synthetic strategies. These methods primarily involve either the modification of a pre-existing cyclopropane (B1198618) ring or the formation of the ring from acyclic precursors.

Reductive Transformations of Cyclopropane Carboxylic Acid Derivatives

A common and direct approach to synthesizing cyclopropylmethanols involves the reduction of corresponding cyclopropane carboxylic acids or their ester derivatives. This transformation is a cornerstone of organic synthesis for producing primary alcohols.

Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being a frequently used reagent. byjus.comwikipedia.org LiAlH₄ is potent enough to reduce carboxylic acids, esters, aldehydes, and ketones to their corresponding alcohols. wikipedia.orglibretexts.org The reaction with a carboxylic acid, such as 2-phenylcyclopropanecarboxylic acid, proceeds through an initial deprotonation of the acidic proton, followed by hydride attack to form a tetrahedral intermediate. libretexts.orgyoutube.com This ultimately leads to the primary alcohol, ((1R,2R)-2-phenylcyclopropyl)methanol, after an acidic workup. libretexts.org A key consideration is that an excess of LiAlH₄ is necessary because the first equivalent is consumed in the initial deprotonation step. youtube.com These reductions are typically performed in anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃·DMS), offer a milder alternative to LiAlH₄. researchgate.netnih.gov Borane reagents are known to reduce carboxylic acids rapidly and quantitatively to the corresponding alcohols. researchgate.net This method exhibits good functional group tolerance, allowing for the reduction of carboxylic acids in the presence of esters, halogens, or nitro groups. researchgate.net The reduction of cyclopropanecarboxylic acids with borane can be sensitive to steric hindrance from substituents on the cyclopropane ring. researchgate.net Catalytic systems, such as ammonia-borane in the presence of titanium tetrachloride (TiCl₄), can also effectively reduce acids to alcohols at room temperature. organic-chemistry.org

For the reduction of cyclopropanecarboxylic acid esters, catalytic hydrogenation presents an alternative, environment-friendly method. For instance, alkyl esters of cyclopropanecarboxylic acid can be hydrogenated to form cyclopropyl-methanol using a chromium-free zinc oxide catalyst under high pressure and elevated temperatures. google.com

Table 1: Comparison of Reducing Agents for Carboxylic Acid Derivatives

| Reducing Agent | Substrate Type | Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Primary Alcohols | Powerful, reduces many carbonyl groups; requires anhydrous conditions. byjus.comwikipedia.orgmasterorganicchemistry.com |

| Borane (BH₃-THF, BH₃·DMS) | Carboxylic Acids, Esters | Primary Alcohols | Milder than LiAlH₄; good functional group tolerance. researchgate.netnih.gov |

| Catalytic Hydrogenation | Esters | Primary Alcohols | Economical and environmentally friendly; requires high pressure/temperature. google.com |

Precursor-Based Cyclopropanation Strategies

An alternative to modifying an existing cyclopropane ring is to construct the ring from suitable acyclic precursors. This approach involves the reaction of an alkene with a carbene or carbenoid source. For the synthesis of the 2-phenylcyclopropyl framework, styrene (B11656) or its derivatives are logical starting materials.

One classic method is the Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to form the cyclopropane ring. Variations of this methodology can be applied to precursors like cinnamyl alcohol to generate the cyclopropylmethanol (B32771) framework.

Another important strategy is the use of sulfur ylides, as seen in the Corey-Chaykovsky reaction. Dimethylsulfoxonium methylide, for example, can react with α,β-unsaturated carbonyl compounds. google.com In the context of synthesizing the target molecule, this could involve the reaction of cinnamaldehyde (B126680) with the ylide to form the phenylcyclopropane ring. The resulting aldehyde can then be reduced to the desired primary alcohol.

The use of diazo compounds, such as ethyl diazoacetate, in the presence of a metal catalyst (e.g., copper or rhodium) to react with styrene, is a well-established method for producing 2-phenylcyclopropanecarboxylic acid esters. These esters can then be reduced to the target alcohol as described in the previous section. This method allows for the formation of both cis and trans isomers, with the stereochemical outcome often depending on the catalyst and reaction conditions used.

Enantioselective and Diastereoselective Preparation of Chiral Cyclopropylmethanols

Achieving high stereocontrol is crucial for the synthesis of specific isomers like this compound. This requires the use of asymmetric methodologies that can selectively generate the desired enantiomer and diastereomer.

Asymmetric Cyclopropanation Methodologies

Asymmetric cyclopropanation involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. This is one of the most powerful methods for accessing enantiomerically enriched cyclopropanes.

The reaction of styrene with a diazoacetate can be rendered highly enantioselective by using a chiral catalyst. Seminal work in this area has employed catalysts based on copper complexes with chiral ligands, as well as chiral rhodium catalysts. These catalysts create a chiral environment around the metal carbene intermediate, which directs the approach of the alkene (styrene), leading to the preferential formation of one enantiomer of the resulting cyclopropane ester. The subsequent reduction of the ester group preserves the stereochemistry of the cyclopropane ring, yielding the enantiomerically enriched phenylcyclopropylmethanol. The diastereoselectivity (trans vs. cis) can also be influenced by the choice of catalyst and the diazo reagent.

Chiral Auxiliary-Mediated Syntheses

In a chiral auxiliary-mediated approach, a chiral molecule is covalently attached to the starting material to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of chiral phenylcyclopropanes, an α,β-unsaturated ester derived from a chiral alcohol (e.g., 8-phenylmenthol) can be used as the substrate for a cyclopropanation reaction, such as the Simmons-Smith reaction or a Michael-initiated ring closure. The steric bulk of the chiral auxiliary blocks one face of the double bond, forcing the incoming reagent to attack from the less hindered face. This results in the formation of the cyclopropane ring with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary, for instance by reduction of the ester group with LiAlH₄, yields the enantiomerically enriched this compound.

Catalytic Asymmetric Induction in Cyclopropyl (B3062369) Alcohol Formation

This strategy involves creating the chiral center(s) during the formation of the alcohol functionality itself, or through a catalytic process that differentiates between enantiotopic faces or groups of a prochiral cyclopropyl substrate.

One prominent method is the catalytic asymmetric reduction of a prochiral cyclopropyl ketone. For example, 2-phenylcyclopropyl methyl ketone can be reduced to the corresponding secondary alcohol using chiral reducing agents, such as those derived from boranes complexed with chiral ligands (e.g., the Corey-Bakshi-Shibata catalyst). While this produces a secondary alcohol, it establishes the stereocenter at the carbinol position with high enantioselectivity.

For the direct formation of this compound, a more sophisticated approach is required. This could involve an enantioselective cyclopropanation of an allylic alcohol. For instance, the asymmetric cyclopropanation of cinnamyl alcohol using a chiral catalyst system can, in principle, lead to the desired chiral cyclopropylmethanol directly. The hydroxyl group of the substrate can coordinate to the catalyst and direct the stereochemical course of the cyclopropanation.

Table 2: Strategies for Asymmetric Synthesis

| Methodology | Principle | Typical Reagents/Components | Stereochemical Control |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Styrene, diazoacetate, chiral Rhodium or Copper catalysts. | Enantio- and diastereoselectivity controlled by the catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Cinnamate ester of a chiral alcohol, cyclopropanating agent. | Diastereoselectivity controlled by the auxiliary. |

| Asymmetric Reduction | A prochiral ketone is reduced with a chiral reducing agent. | 2-phenylcyclopropyl ketone, Corey-Bakshi-Shibata (CBS) catalyst. | Enantioselectivity at the alcohol center. |

Tandem Reaction Sequences for Stereocenter Generation

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation without the isolation of intermediates, offer an efficient and elegant approach to the synthesis of complex molecules like this compound. nih.gov These strategies are particularly powerful for generating multiple stereocenters with a high degree of control.

One notable approach involves the asymmetric addition of an alkyl or vinyl group to an α,β-unsaturated aldehyde. This initial step establishes the first stereocenter and generates a chiral allylic zinc alkoxide intermediate. Subsequent diastereoselective cyclopropanation of this intermediate, using a zinc carbenoid generated in situ, leads to the formation of the desired cyclopropylmethanol. nih.gov This one-pot procedure can create up to four contiguous stereocenters with high enantio- and diastereoselectivity. nih.gov

Chemoenzymatic methods have also emerged as a powerful tool in the stereoselective synthesis of cyclopropane-containing molecules. semanticscholar.orgmdpi.com These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical transformations. mdpi.com For instance, engineered heme proteins can catalyze the carbene transfer from a diazoester to an olefin, producing a cyclopropane ring with high diastereo- and enantioselectivity. nih.gov The resulting cyclopropane can then be chemically modified to yield the target phenylcyclopropylmethanol stereoisomer. This combination of biological and chemical synthesis provides access to enantiomerically pure building blocks that can be further elaborated. semanticscholar.orgmdpi.com

The table below summarizes key aspects of tandem reaction sequences for generating stereocenters in cyclopropylmethanol synthesis.

| Tandem Strategy | Key Steps | Stereochemical Control | Advantages |

| Asymmetric Addition-Cyclopropanation | 1. Asymmetric alkyl/vinyl addition to an enal. 2. Diastereoselective cyclopropanation of the resulting allylic zinc alkoxide. | High enantio- and diastereoselectivity, controlling up to four stereocenters. nih.gov | One-pot procedure, minimizing intermediate handling and maximizing yield. nih.gov |

| Chemoenzymatic Synthesis | 1. Engineered enzyme-catalyzed cyclopropanation. 2. Chemical derivatization of the cyclopropane core. | High diastereo- and enantioselectivity from the enzymatic step. nih.gov | Access to diverse, enantiopure cyclopropane building blocks. semanticscholar.orgmdpi.com |

Stereoselective Introduction of Halogen Functionality in Cyclopropylmethanols

The introduction of halogen atoms into organic molecules can significantly influence their biological activity and provide handles for further synthetic transformations. The stereoselective halogenation of cyclopropylmethanols and their precursors is a critical step in the synthesis of certain analogues.

While direct stereoselective halogenation of the cyclopropane ring in this compound is challenging, the halogen functionality can be introduced at an earlier stage. For example, tandem reactions can be employed to synthesize halocyclopropyl alcohols directly. By using a halo-substituted carbenoid in the cyclopropanation step of an allylic alcohol intermediate, a halogen atom can be incorporated with high stereocontrol. nih.gov

Another strategy involves the allylic halogenation of a suitable precursor. The unique electronic nature of the allylic position, being adjacent to a double bond, allows for selective halogenation under specific conditions. youtube.com While not directly on a cyclopropane ring, this method can be used to introduce a halogen that can then be carried through a cyclopropanation sequence. The stereochemical outcome of such reactions is influenced by the delocalization of electrons in the allylic system. youtube.com

The choice of halogenating agent and reaction conditions is crucial for achieving the desired stereoselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic bromination. youtube.com

Comparative Analysis of Synthetic Pathways for Diverse Phenylcyclopropylmethanol Stereoisomers

The synthesis of the various stereoisomers of 2-phenylcyclopropylmethanol requires careful selection of synthetic strategies to control the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. A comparative analysis of different pathways highlights the strengths and limitations of each approach.

Diastereoselective Cyclopropanation: The Simmons-Smith cyclopropanation and its variants are powerful methods for converting alkenes to cyclopropanes. unl.pt The diastereoselectivity of these reactions, when applied to chiral allylic alcohols, is often directed by the existing stereocenter of the hydroxyl group. This substrate-controlled approach can be highly effective for generating specific diastereomers. unl.pt For example, the cyclopropanation of a chiral (E)-allylic alcohol can proceed with complete diastereocontrol. unl.pt

Enzymatic and Chemoenzymatic Methods: As mentioned earlier, biocatalysis offers exceptional stereoselectivity. nih.govd-nb.info Engineered enzymes can be designed to produce a specific enantiomer of a cyclopropane derivative with very high enantiomeric excess. nih.gov Multi-enzymatic cascade reactions have been developed for the synthesis of all possible stereoisomers of related phenylpropanolamines, demonstrating the potential of biocatalysis for accessing the full stereochemical diversity of a molecule. d-nb.info These methods often operate under mild conditions and are environmentally benign. mdpi.commdpi.com

Tandem Asymmetric Synthesis: Tandem reactions that create multiple stereocenters in a single, controlled sequence provide a highly efficient route to specific stereoisomers. nih.gov The ability to control both enantioselectivity (through an asymmetric catalyst or chiral auxiliary) and diastereoselectivity (through substrate or reagent control) in one pot is a significant advantage. nih.gov

The following table provides a comparative overview of these synthetic pathways.

| Synthetic Pathway | Key Features | Stereochemical Control | Typical Applications |

| Diastereoselective Cyclopropanation | Utilizes existing stereocenters to direct the formation of new ones. unl.pt | High diastereoselectivity, dependent on the directing group. | Synthesis of specific diastereomers from chiral precursors. |

| Enzymatic/Chemoenzymatic Synthesis | Employs enzymes for highly selective transformations. nih.govd-nb.info | Excellent enantio- and diastereoselectivity. nih.govd-nb.info | Production of enantiopure compounds and access to all stereoisomers. mdpi.comd-nb.info |

| Tandem Asymmetric Synthesis | Combines multiple bond-forming events in a single operation. nih.gov | High control over both enantio- and diastereoselectivity. | Efficient synthesis of complex molecules with multiple stereocenters. |

Reactivity Profiles and Mechanistic Elucidation of Cyclopropylmethanol Systems

Cyclopropane (B1198618) Ring-Opening Reactions in Chemical Transformations

The inherent ring strain of the cyclopropane ring in ((1R,2R)-2-phenylcyclopropyl)methanol and related systems makes it susceptible to a variety of ring-opening reactions. These transformations are driven by the release of this strain energy and can be initiated through electrophilic, nucleophilic, or radical pathways.

Electrophilic activation of cyclopropylmethanol (B32771) systems, typically under acidic conditions, leads to the formation of a carbocation intermediate. The subsequent rearrangement of this intermediate can result in ring-expanded products. The stability of the cyclopropane ring is overcome by the energetic benefit of forming a more stable, less strained ring system, such as a cyclobutane or cyclopentane. chemistrysteps.com This process is often initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a primary carbocation. However, due to the instability of primary carbocations, the reaction often proceeds through a concerted mechanism where the departure of the leaving group is assisted by the migration of a carbon-carbon bond from the cyclopropane ring. youtube.comyoutube.com

The regioselectivity of the ring expansion is influenced by the substitution pattern on the cyclopropane ring. In the case of this compound, the phenyl group can stabilize an adjacent carbocation through resonance, influencing which bond of the cyclopropane ring migrates. The mechanism involves the formation of a cyclobutyl cation, which can then undergo further rearrangements or be trapped by a nucleophile. youtube.com These types of rearrangements, often referred to as semipinacol rearrangements, are valuable in organic synthesis for the construction of complex cyclic systems. wikipedia.org

Table 1: Examples of Electrophilic Ring Expansion Products

| Starting Material | Reagents | Major Product | Reference |

| 1-methylcyclopropylmethanol | H₂SO₄ | Cyclobutanol (B46151) | chemistrysteps.com |

| (1-phenylcyclopropyl)methanol | TsOH | 1-phenylcyclobutanol | youtube.com |

Nucleophilic ring-opening of cyclopropylmethanol derivatives can occur, particularly when the cyclopropane ring is activated by an electron-withdrawing group. However, for a simple system like this compound, direct nucleophilic attack on the cyclopropane ring is less common without prior activation. When such reactions do occur, they often proceed via an S(_N)2-like mechanism, where a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of an open-chain product. libretexts.org

The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the product. In an S(_N)2 reaction, an inversion of configuration at the carbon atom being attacked is typically observed. libretexts.org The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. Nucleophiles will preferentially attack the least sterically hindered carbon atom of the cyclopropane ring. youtube.com Furthermore, the presence of the phenyl group in this compound can influence the electronics of the ring, potentially directing the nucleophilic attack to a specific position. libretexts.orglibretexts.org

Neighboring group participation from the hydroxyl group can also influence the reactivity and selectivity of nucleophilic substitution reactions at the carbon bearing the hydroxyl group, potentially leading to retention of configuration through a double inversion mechanism. researchgate.net

Table 2: Factors Influencing Nucleophilic Ring-Opening

| Factor | Influence on Reactivity and Selectivity |

| Steric Hindrance | Nucleophilic attack is favored at the least substituted carbon of the cyclopropane ring. |

| Electronic Effects | Electron-withdrawing groups on the ring activate it towards nucleophilic attack. The phenyl group can influence the electron density of the ring. |

| Stereochemistry | The stereochemistry of the starting material dictates the stereochemistry of the product, often with inversion of configuration in S(_N)2 reactions. |

| Leaving Group | A good leaving group on the methanol (B129727) moiety can facilitate intramolecular nucleophilic attack by the cyclopropane ring, leading to rearrangement. |

Radical-mediated ring-opening of cyclopropylmethyl systems is a well-established process. The cyclopropylmethyl radical is known to undergo a rapid ring-opening rearrangement to the homoallylic radical. roaldhoffmann.com This rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. For this compound, a radical can be generated at the methylene (B1212753) carbon by hydrogen abstraction or other radical initiation methods.

The subsequent ring-opening would lead to a butenyl radical. The presence of the phenyl group can influence the stability of the resulting radical intermediate and potentially the regioselectivity of the ring opening. researchgate.net The characterization of these radical intermediates can be achieved through techniques such as electron spin resonance (ESR) spectroscopy, which can provide information about the structure and distribution of the unpaired electron. ucl.ac.uk Computational studies can also provide insights into the energetics and mechanism of the ring-opening process. roaldhoffmann.com The products of these radical reactions are typically unsaturated open-chain compounds. beilstein-journals.org

Table 3: Radical Intermediates and Products

| Starting Radical | Ring-Opened Intermediate | Final Product (after H-atom abstraction) |

| ((1R,2R)-2-phenylcyclopropyl)methyl radical | 4-phenylbut-3-en-1-yl radical | 4-phenyl-1-butene |

Transition Metal-Catalyzed Transformations Involving Cyclopropylmethanol Derivatives

Transition metal catalysts, particularly those based on palladium and gold, have been shown to be effective in promoting a variety of transformations involving cyclopropylmethanol derivatives. These reactions often proceed through unique mechanisms involving the activation of the cyclopropane ring or the hydroxyl group.

Palladium-catalyzed Heck-type reactions typically involve the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct Heck reaction of the cyclopropylmethanol itself, related palladium-catalyzed ring-opening reactions of cyclopropyl (B3062369) systems are known. rsc.orgresearchgate.net These reactions can be initiated by the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond or through the activation of the cyclopropane ring.

In the context of this compound, palladium catalysis could potentially lead to a ring-opening cascade. For instance, coordination of the palladium catalyst to the cyclopropane ring could induce C-C bond cleavage, forming a metallacyclobutane intermediate. This intermediate could then undergo further transformations, such as β-hydride elimination or reductive elimination, to yield a variety of open-chain products. researchgate.net The regioselectivity of the ring opening would be influenced by the directing effect of the phenyl and hydroxymethyl groups. beilstein-journals.org Such cascade reactions can be powerful tools for the rapid construction of complex molecular architectures from simple starting materials. 20.210.105

Gold catalysts, particularly gold(I) complexes, are known to be highly effective in catalyzing the rearrangement and cycloisomerization of unsaturated systems. frontiersin.orgresearchgate.net Gold(I) catalysts are soft and carbophilic Lewis acids that can activate alkynes, allenes, and alkenes towards nucleophilic attack. nih.govmdpi.com In the case of cyclopropylmethanol derivatives, gold catalysis can promote unique rearrangements.

While direct gold-catalyzed reactions of this compound are not extensively documented in the provided search results, analogous systems suggest potential reactivity. For example, gold catalysts can promote the cycloisomerization of enynes, which can involve the formation of cyclopropyl gold carbene-like intermediates. nih.govbeilstein-journals.org It is conceivable that a gold catalyst could coordinate to the cyclopropane ring of this compound, leading to a ring-opening or rearrangement process. The oxophilic nature of gold could also lead to activation of the hydroxyl group, facilitating subsequent transformations. doi.org Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for complex molecule synthesis. pku.edu.cnnih.gov

C-H Functionalization Strategies with Cyclopropyl Substrates

The direct functionalization of carbon-hydrogen (C-H) bonds on cyclopropyl rings represents a powerful and atom-economical strategy for synthesizing complex substituted cyclopropanes, which are key structural motifs in numerous pharmaceuticals and natural products. While the C-H bonds of cyclopropanes are relatively strong (bond dissociation energy ≈ 106 kcal/mol), transition metal-catalyzed reactions have emerged as a premier method to achieve their selective activation. nih.gov

Palladium-catalyzed C-H functionalization has been a particularly active area of research. nih.gov A significant breakthrough has been the development of enantioselective C-H activation of cyclopropanes, allowing for the creation of chiral cis-substituted cyclopropanecarboxylic acids. nih.govacs.org These reactions often employ a directing group, such as a carboxylic acid or a tertiary alkylamine, to guide the palladium catalyst to a specific C-H bond. nih.govnih.gov By using chiral mono-N-protected amino acid ligands, high levels of stereoinduction can be achieved under relatively mild conditions. nih.gov

The general mechanism for these transformations involves an initial ligand-directed C-H activation at a Pd(II) center, which forms a cyclopalladated intermediate. nih.gov This intermediate can then react with a variety of coupling partners. For instance, cross-coupling with organoboron reagents (a Suzuki-Miyaura-type coupling) introduces new aryl, vinyl, or alkyl groups onto the cyclopropane ring. nih.gov The catalytic cycle is typically completed by an oxidation step that regenerates the active Pd(II) catalyst. nih.gov

A notable example is the arylation of aminomethyl-cyclopropanes, where a native tertiary alkylamine group directs the palladium catalyst to activate a γ-C(sp³)–H bond on the cyclopropane ring. nih.govchemrxiv.org The use of an N-acetyl amino acid ligand is crucial for controlling the enantioselectivity of the C-H cleavage step. nih.gov Computational studies suggest that the reaction proceeds through a boat-like transition state where steric interactions are minimized, leading to high levels of enantiomeric excess. chemrxiv.org

The table below summarizes representative conditions for the enantioselective C-H arylation of a cyclopropane substrate.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (5 mol%) | nih.gov |

| Ligand | Mono-N-protected Amino Acid (10 mol%) | nih.gov |

| Coupling Partner | Arylboron Reagent (e.g., n-Bu–BF₃K) | nih.gov |

| Base | Ag₂CO₃ / Li₂CO₃ | nih.gov |

| Solvent | Tetrahydrofuran (B95107) (THF) | nih.gov |

| Temperature | 70 °C | nih.gov |

| Outcome | High yield and enantioselectivity for cis-substituted cyclopropanes | nih.gov |

Beyond palladium, other transition metals like rhodium have also been utilized for C-H activation-initiated cyclopropanation reactions, showcasing the versatility of this synthetic approach. researchgate.net These strategies provide a powerful retrosynthetic disconnection, enabling the construction of highly functionalized and enantioenriched cyclopropane derivatives from simple precursors. nih.gov

Derivatization Strategies for Functional Group Interconversion and Analysis

The hydroxyl group of this compound is a versatile handle for both synthetic transformations (functional group interconversion) and analytical characterization (derivatization for analysis).

Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of the primary alcohol in cyclopropylmethanol systems into a wide array of other functionalities. imperial.ac.ukfiveable.me These transformations are essential for building more complex molecules from simple precursors. fiveable.mesolubilityofthings.com

Common interconversions for the primary alcohol group include:

Oxidation: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), can convert the primary alcohol to the corresponding aldehyde, cyclopropanecarboxaldehyde. fiveable.mesolubilityofthings.com Stronger oxidants, like potassium permanganate (KMnO₄) or Jones reagent, can further oxidize it to a carboxylic acid. fiveable.mesolubilityofthings.com

Conversion to Alkyl Halides: The hydroxyl group can be readily substituted to form alkyl halides, which are valuable synthetic intermediates. Thionyl chloride (SOCl₂) is commonly used to produce alkyl chlorides, while phosphorus tribromide (PBr₃) yields alkyl bromides. fiveable.me These reactions typically proceed with an inversion of configuration. fiveable.me

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions produces esters. This is a fundamental reaction for creating ester-containing target molecules. oup.com

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. These esters are excellent leaving groups in nucleophilic substitution reactions, often more reactive than the corresponding halides.

The table below outlines common reagents for these transformations.

| Target Functional Group | Reagent(s) | Reference |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) or Swern Oxidation | fiveable.me |

| Carboxylic Acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | fiveable.mesolubilityofthings.com |

| Alkyl Chloride | Thionyl chloride (SOCl₂) or Appel Reaction (PPh₃, CCl₄) | fiveable.me |

| Alkyl Bromide | Phosphorus tribromide (PBr₃) | fiveable.me |

| Ester | Carboxylic acid (with acid catalyst) or Acyl chloride/Anhydride | oup.com |

| Sulfonate Ester (e.g., Tosylate) | p-Toluenesulfonyl chloride (TsCl) with pyridine (B92270) | fiveable.me |

Derivatization for Analysis

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. libretexts.org For a chiral alcohol like this compound, derivatization is crucial for enhancing detection sensitivity and for resolving enantiomers.

Chromatography (GC and HPLC): For Gas Chromatography (GC), the polarity of the alcohol's hydroxyl group can lead to poor peak shape and thermal instability. Derivatization methods like silylation (reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance. libretexts.org For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore, significantly enhancing detection by UV-Vis or fluorescence detectors. nih.gov Reagents like benzoyl chloride can introduce a UV-active group. libretexts.org

Enantiomeric Resolution: To determine the enantiomeric purity of a chiral alcohol, a chiral derivatizing agent (CDA) can be used. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the alcohol to form a pair of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC. nih.gov A classic example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.org More modern reagents often incorporate highly fluorescent tags, allowing for the detection of minute quantities of the diastereomeric products. nih.gov

Computational and Theoretical Investigations on Cyclopropylmethanol Chirality and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving cyclopropyl (B3062369) derivatives. By modeling the electronic structure and energetics of reactants, transition states, and products, DFT calculations offer a molecular-level understanding of reaction pathways.

Elucidation of Regio- and Stereoselectivity in Cyclopropane (B1198618) Transformations

DFT studies have been instrumental in understanding the factors that govern the regio- and stereoselectivity of reactions involving the cyclopropane ring. For instance, in the cyclopropanation of olefins to form phenylcyclopropane structures, DFT calculations can predict which face of the alkene is more likely to be attacked and the preferred orientation of the substituents on the resulting cyclopropane ring. These studies often reveal that the selectivity is a delicate balance of steric and electronic effects.

In transformations of the cyclopropyl group itself, such as ring-opening reactions, DFT can map out the potential energy surfaces for different pathways. This allows researchers to understand why a particular bond in the cyclopropane ring might cleave in preference to another, and how the stereochemistry of the starting material influences the stereochemistry of the product. The phenyl and methanol (B129727) substituents in ((1R,2R)-2-phenylcyclopropyl)methanol play a crucial role in directing these transformations, and DFT can quantify their influence.

Transition State Analysis and Energetic Profiles

A key strength of DFT is its ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. By analyzing the geometry and electronic structure of a transition state, chemists can gain insights into the factors that control the reaction rate. For reactions involving this compound, DFT calculations can provide detailed energetic profiles for various potential reaction pathways. rsc.org

These profiles illustrate the energy changes as the reaction progresses from reactants to products, highlighting the activation energies for each step. For example, in a catalyzed reaction, DFT can model the interaction of the cyclopropylmethanol (B32771) with the catalyst and calculate the reduction in the activation barrier, thereby explaining the catalytic effect.

Below is an illustrative data table showcasing a hypothetical energetic profile for a reaction involving a phenylcyclopropane derivative, as would be determined by DFT calculations.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 (TS1) | +15.8 |

| 4 | Intermediate | -2.5 |

| 5 | Transition State 2 (TS2) | +12.3 |

| 6 | Product-Catalyst Complex | -18.7 |

| 7 | Products + Catalyst | -15.0 |

This table is a generalized representation of data that can be obtained from DFT calculations for a catalyzed reaction of a cyclopropyl derivative.

Rationalization of Enantioselectivity in Catalytic Processes

The synthesis of enantiomerically pure compounds like this compound often relies on asymmetric catalysis. DFT calculations are pivotal in understanding the origins of enantioselectivity in these processes. By modeling the interaction between the substrate, the chiral catalyst, and the reagents, it is possible to determine why one enantiomer of the product is formed in preference to the other.

These studies often involve comparing the transition state energies for the pathways leading to the (R,R) and (S,S) enantiomers. A lower activation energy for the pathway leading to the desired enantiomer explains the observed enantiomeric excess. The insights gained from these computational models can guide the design of more efficient and selective chiral catalysts. researchgate.netuab.cat

Molecular Modeling and Conformational Analysis of Chiral Cyclopropyl Structures

The three-dimensional structure of this compound is not static; the phenyl and methanol groups can rotate around their single bonds, leading to various conformations. Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are used to explore the conformational landscape of such molecules.

Theoretical Approaches to Chiral Recognition and Discrimination

Understanding how chiral molecules recognize and interact with each other is fundamental to many areas of chemistry, including chiral separations and asymmetric catalysis. Theoretical methods can be used to model the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern chiral recognition.

For this compound, theoretical studies can simulate its interaction with a chiral stationary phase in chromatography or with a chiral catalyst. By calculating the binding energies of the diastereomeric complexes formed between the (1R,2R)-enantiomer and a chiral selector, versus the (1S,2S)-enantiomer and the same selector, it is possible to predict which enantiomer will bind more strongly. These theoretical insights are invaluable for developing new methods for chiral separation and analysis. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Cyclopropyl Derivatives (focus on structural features)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. For cyclopropyl derivatives, QSAR studies can help to identify the key structural features that influence their activity.

The focus of these studies is often on descriptors that quantify specific structural aspects, such as:

Steric parameters: Describing the size and shape of the molecule and its substituents.

Electronic parameters: Quantifying the electron-donating or electron-withdrawing nature of substituents.

Hydrophobicity/Lipophilicity parameters: Indicating the tendency of the molecule to partition into a nonpolar environment.

For a series of substituted 2-phenylcyclopropyl derivatives, a QSAR model might reveal that the biological activity is positively correlated with the hydrophobicity of a substituent on the phenyl ring and negatively correlated with its steric bulk. This information can then be used to design new derivatives with potentially enhanced activity. nih.govnih.govub.eduijcce.ac.ir

Below is an example of a data table that might be used in a QSAR study of cyclopropyl derivatives.

| Derivative | Substituent (R) | logP (Lipophilicity) | Hammett Sigma (Electronic Effect) | Molar Refractivity (Steric Effect) | Biological Activity (IC50, µM) |

| 1 | -H | 2.5 | 0.00 | 43.5 | 10.2 |

| 2 | -Cl | 3.2 | 0.23 | 48.3 | 5.8 |

| 3 | -CH3 | 3.0 | -0.17 | 48.1 | 8.1 |

| 4 | -OCH3 | 2.4 | -0.27 | 49.2 | 12.5 |

| 5 | -NO2 | 2.2 | 0.78 | 48.9 | 25.3 |

This table provides a hypothetical dataset illustrating the types of descriptors and activity data used in QSAR studies of phenylcyclopropane derivatives.

Synthetic Utility and Catalytic Applications of Chiral 2 Phenylcyclopropylmethanol Scaffolds

Chiral Cyclopropylmethanol (B32771) Derivatives as Ligands and Auxiliaries in Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, modifying the reactivity and selectivity of a metal center to favor the formation of one enantiomer of a product over the other. nih.gov While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands that can offer superior enantiocontrol in certain reactions. nih.gov Derivatives of ((1R,2R)-2-phenylcyclopropyl)methanol fit well within this modern approach to catalyst design.

The rigid cyclopropane (B1198618) ring fixes the spatial orientation of substituents, providing a well-defined chiral environment. This structural feature is crucial for effective stereochemical communication between the ligand and the substrate coordinated to the metal center. For instance, chiral cyclopropane-based phosphorus/sulfur ligands have been synthesized and successfully employed in palladium-catalyzed allylic alkylation reactions. figshare.com By systematically modifying the substituents on the phosphorus and sulfur atoms, as well as the cyclopropane backbone, researchers have been able to optimize the ligand structure to achieve high yields and enantioselectivities. figshare.com

In addition to serving as ligands, these scaffolds can also function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. The hydroxyl group of this compound provides a convenient handle for attaching the scaffold to a substrate, for example, through an ester or ether linkage. The phenyl group and the cyclopropane ring then effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered side, thereby inducing asymmetry.

The development of new classes of chiral ligands remains a significant area of research. For example, novel C1-symmetric bisphosphine ligands derived from chiral BINOL have demonstrated high enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. researchgate.net This highlights the ongoing effort to create diverse and efficient chiral ligand architectures, a category where cyclopropylmethanol derivatives continue to show promise.

This compound and its Analogues as Chiral Building Blocks in Complex Molecule Synthesis

The synthetic utility of this compound extends beyond its role in catalysis; it is also a valuable chiral building block for the synthesis of more complex molecules. nbinno.com The strained three-membered ring is susceptible to ring-opening reactions, providing access to a variety of acyclic structures with well-defined stereochemistry. Furthermore, the phenyl and hydroxyl groups can be readily functionalized, allowing for the elaboration of the cyclopropane core into more intricate molecular architectures.

Cyclopropylmethanol itself serves as a precursor for a range of important synthetic intermediates, including cyclopropylcarbinols, cyclopropylamines, and cyclopropyl (B3062369) ketones. nbinno.com These compounds, in turn, are used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.com The introduction of a phenyl group and defined stereochemistry, as in this compound, significantly enhances the value of this building block by embedding chirality that can be carried through subsequent synthetic steps.

The synthesis of enantiomerically enriched cyclopropylmethanol derivatives has been a subject of considerable research. acs.org Efficient methods for their preparation are crucial for their application as chiral building blocks. One common approach involves the asymmetric cyclopropanation of allylic alcohols, where a chiral catalyst or ligand directs the stereochemical outcome of the reaction. acs.org

Organocatalytic and Heterogeneous Catalytic Applications

While often associated with transition-metal catalysis, scaffolds derived from this compound are also finding applications in the burgeoning fields of organocatalysis and heterogeneous catalysis.

The inherent ring strain of the cyclopropane ring in this compound and its derivatives can be harnessed to drive a variety of ring expansion and rearrangement reactions. These transformations are powerful tools for increasing molecular complexity and accessing different ring systems. For example, treatment with acidic reagents can induce a stereospecific ring expansion to afford cyclobutanol (B46151) derivatives. The stereochemistry of the starting cyclopropylmethanol directly translates into the stereochemistry of the product, making this a valuable method for synthesizing enantiomerically pure cyclobutanes.

Such rearrangement reactions are often key steps in the total synthesis of natural products and other complex target molecules. The ability to predict and control the stereochemical outcome of these reactions is paramount, and the well-defined structure of chiral 2-phenylcyclopropylmethanol scaffolds provides a reliable platform for achieving this control.

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, as it offers a more atom- and step-economical approach to building molecules. Chiral ligands and catalysts are essential for controlling the stereoselectivity of such reactions. Amino acids have been successfully used as chiral ligands in the palladium-catalyzed desymmetrization of methylene (B1212753) C(sp³)–H bonds, including those on cyclopropyl and cyclobutyl rings. mdpi.com

Derivatives of this compound can be envisioned as ligands in similar transformations. The chiral environment created by the ligand would influence the binding of the substrate to the metal center and direct the C-H activation to a specific site and with a specific stereochemical orientation. For instance, chiral sulfoxide (B87167) ligands have been employed in the transition-metal-catalyzed enantioselective functionalization of C(sp³)–H bonds on cyclopropanes. mdpi.com This demonstrates the potential for cyclopropyl-containing ligands to participate in and control stereoselective C-H functionalization reactions.

Design Principles for Novel Chiral Catalytic Scaffolds

The development of new and improved chiral catalysts is an ongoing endeavor. The design of these catalysts is guided by several key principles, many of which are exemplified by scaffolds derived from this compound.

Modularity: A modular ligand structure is highly desirable as it allows for systematic tuning of the catalyst's steric and electronic properties. nih.gov For cyclopropylmethanol-based ligands, modularity can be achieved by varying the substituents on the phenyl ring, modifying the hydroxyl group to incorporate different coordinating atoms (e.g., phosphorus, sulfur, nitrogen), and introducing substituents at other positions on the cyclopropane ring. This modularity facilitates the creation of ligand libraries for rapid screening and optimization in various catalytic reactions.

Rigidity and Pre-organization: The rigid cyclopropane framework helps to pre-organize the coordinating groups of the ligand in a specific spatial arrangement. This reduces the entropic penalty upon binding to a metal center and can lead to more stable and selective catalysts. The well-defined conformation of the ligand also allows for more accurate modeling of the catalyst-substrate interactions, aiding in the rational design of new catalysts.

Chiral Environment: The stereogenic centers on the cyclopropane ring create a well-defined chiral pocket around the metal center. This pocket is responsible for differentiating between the enantiotopic faces of a prochiral substrate, leading to high enantioselectivity. The nature and size of the substituents on the cyclopropane ring can be adjusted to fine-tune the shape and size of this chiral pocket to accommodate different substrates.

The successful application of Tang's sidearm-modified bisoxazoline (SaBOX) ligands in copper-catalyzed diyne cyclization reactions underscores the effectiveness of well-designed chiral ligands. researchgate.net Similarly, the development of chiral N-S ligands for palladium-catalyzed allylic alkylation and copper-catalyzed cyclopropanation reactions highlights the continuous search for new ligand classes with unique reactivity and selectivity profiles. researchgate.net Scaffolds based on this compound provide a versatile and promising platform for the continued exploration and application of these design principles in the quest for novel and highly efficient asymmetric catalysts.

Advanced Analytical Methodologies for Chiral Cyclopropylmethanol Characterization and Enantiopurity Assessment

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is the cornerstone of chiral analysis, providing powerful tools for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation.

High Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioselective separation of chiral compounds. The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention. nih.gov For a molecule like ((1R,2R)-2-phenylcyclopropyl)methanol, which contains a phenyl group and a hydroxyl group, several types of CSPs are applicable.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations. mdpi.comresearchgate.net These phases, often coated or immobilized on a silica (B1680970) support, possess chiral grooves and cavities where enantiomers can interact via hydrogen bonding, dipole-dipole interactions, and π-π interactions with the phenyl ring. The separation mechanism often involves inclusion complexing, where the analyte fits into the chiral cavity of the stationary phase. sigmaaldrich.com

Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, serve as another important class of CSPs. nih.gov Their complex three-dimensional structures offer multiple interaction sites, including peptide backbones for hydrogen bonding and ionizable groups for ionic interactions, making them effective for a broad range of chiral molecules. nih.gov

The choice of mobile phase is crucial for optimizing separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile (B52724) or methanol (B129727). mdpi.comsigmaaldrich.com The addition of small amounts of additives can also significantly influence selectivity.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC and Their Typical Applications

| CSP Type | Chiral Selector Examples | Primary Interaction Mechanisms | Typical Mobile Phases (Normal Phase) |

|---|---|---|---|

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance, inclusion | Hexane/Isopropanol, Hexane/Ethanol |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Hydrogen bonding, ionic interactions, dipole-dipole, inclusion | Acetonitrile/Water, Methanol/Buffered Water |

| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Hexane/Isopropanol |

| Cyclodextrin-Based | β-Cyclodextrin, γ-Cyclodextrin | Inclusion complexing, hydrogen bonding | Methanol/Water, Acetonitrile/Water |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. afmps.bechromatographyonline.com SFC typically uses supercritical carbon dioxide (CO2) as the primary mobile phase, which exhibits low viscosity and high diffusivity. nih.gov These properties allow for the use of higher flow rates and longer columns without generating excessive backpressure, often resulting in faster separations and higher efficiency compared to HPLC. afmps.bechromatographyonline.com

The technique is also considered "greener" due to the significant reduction in the use of organic solvents. afmps.be For the chiral resolution of this compound, SFC is highly suitable. The separation mechanism is similar to normal-phase HPLC, and it is compatible with the same polysaccharide-based CSPs that are effective in HPLC. afmps.be

A small amount of an organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is typically added to the supercritical CO2 to increase the mobile phase's solvating power and improve peak shape and resolution. afmps.be Method development in SFC involves optimizing parameters such as the type and percentage of the modifier, back pressure, and temperature to achieve the desired enantiomeric separation.

Table 2: Comparison of HPLC and SFC for Chiral Separations

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic solvents (Hexane, etc.) or Aqueous buffers | Supercritical Carbon Dioxide (CO2) |

| Analysis Speed | Generally slower | Typically faster due to low viscosity/high diffusivity |

| Efficiency | Good to high | Often higher than HPLC |

| Solvent Consumption | High organic solvent usage | Significantly lower organic solvent usage |

| Operating Pressure | High | Very high, requires back-pressure regulator |

| Compatibility with CSPs | Excellent, wide range of columns available | Excellent, especially with polysaccharide CSPs |

| Cost & Complexity | Standard laboratory equipment | More specialized instrumentation |

Gas Chromatography (GC) in Enantiomeric Analysis

Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For the enantiomeric analysis of this compound, which has a sufficiently low boiling point, GC on a chiral stationary phase is a viable and powerful method.

The most common and effective CSPs for GC are based on derivatized cyclodextrins. gcms.czchromatographyonline.comsigmaaldrich.com Cyclodextrins are chiral, cyclic oligosaccharides that can be chemically modified to create a variety of selectors with different enantioselective properties. sigmaaldrich.com These CSPs are typically diluted in a polysiloxane stationary phase and coated onto the inner wall of a fused silica capillary column. gcms.cz

The separation mechanism relies on the formation of temporary inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.com Subtle differences in the stability of these diastereomeric complexes lead to different retention times. The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving baseline separation. For alcohols like this compound, analysis can often be performed directly, although derivatization of the hydroxyl group can sometimes improve peak shape and resolution. uni-tuebingen.de

Table 3: Common Derivatized Cyclodextrin CSPs for Chiral GC

| Cyclodextrin Base | Common Derivative | Abbreviation | Typical Applications |

|---|---|---|---|

| β-Cyclodextrin | Permethylated | PM-β-CD | Alcohols, diols, ketones, esters |

| β-Cyclodextrin | Diacetylated | DA-β-CD | Terpenes, lactones |

| γ-Cyclodextrin | Trifluoroacetylated | TFA-γ-CD | Amino acid derivatives, sugars |

| α-Cyclodextrin | Permethylated | PM-α-CD | Small, volatile molecules |

Electrophoretic Methods for Chiral Analysis

Capillary electrophoresis offers a high-efficiency alternative to chromatographic methods for chiral separations, requiring minimal sample and solvent consumption.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a powerful separation technique that separates charged molecules in an electric field. nih.gov For the chiral analysis of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE). mdpi.com Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE due to their versatility and high solubility in typical BGEs. researchgate.net

The enantioseparation mechanism in CE is based on the differential binding affinity of the enantiomers with the chiral selector, which results in different effective electrophoretic mobilities and, consequently, different migration times. nih.gov

Hyphenating CE with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the high sensitivity and structural identification capabilities of MS. researchgate.netnih.gov This is particularly advantageous for analyzing complex mixtures or trace amounts of this compound. The mass spectrometer provides confirmation of the analyte's identity and can be used for highly sensitive quantification, making CE-MS a potent tool for enantiopurity assessment. nih.govnih.gov

Table 4: Chiral Selectors Commonly Used in Capillary Electrophoresis

| Selector Type | Examples | Charge | Mechanism |

|---|---|---|---|

| Native Cyclodextrins | α-, β-, γ-Cyclodextrin | Neutral | Inclusion complexation |

| Neutral Derivatized CDs | Hydroxypropyl-β-CD, Methyl-β-CD | Neutral | Modified inclusion complexation |

| Charged Derivatized CDs | Sulfated-β-CD, Carboxymethyl-β-CD | Anionic | Inclusion complexation, electrostatic interaction |

| Macrocyclic Antibiotics | Vancomycin | Amphoteric | H-bonding, electrostatic, steric interactions |

| Chiral Crown Ethers | 18-Crown-6-tetracarboxylic acid | Anionic | Complexation with primary amines |

Advanced Derivatization Strategies in Analytical Chemistry for Enhanced Detection and Separation

The accurate characterization and enantiopurity assessment of chiral molecules such as this compound are critical in various fields, including pharmaceutical development and asymmetric synthesis. Advanced derivatization strategies play a pivotal role in enhancing the detection and separation of enantiomers by converting them into diastereomers with distinct physicochemical properties. This conversion allows for their separation and quantification using standard achiral chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), or improves their resolution in nuclear magnetic resonance (NMR) spectroscopy.

Derivatization for this purpose involves reacting the hydroxyl group of the cyclopropylmethanol (B32771) with a chiral derivatizing agent (CDA). An ideal CDA should be enantiomerically pure, react quantitatively with the analyte without causing racemization, and introduce a reporter group that enhances detectability (e.g., a chromophore for UV detection or a fluorophore for fluorescence detection). The resulting diastereomers can then be separated based on their different interactions with the stationary phase in chromatography or their distinct chemical shifts in NMR.

Gas Chromatography (GC) Applications

For GC analysis, derivatization is often essential to increase the volatility and thermal stability of the analyte, in addition to enabling chiral discrimination on an achiral column. A common strategy involves the use of chiral acylating agents. For instance, the enantiomers of structurally related phenylcyclopropylamines, such as tranylcypromine, have been successfully separated by GC after derivatization with S-(-)-N-(trifluoroacetyl)-prolyl chloride. nih.gov This reagent reacts with the amine to form diastereomeric amides that are amenable to GC separation. A similar approach can be envisioned for this compound, where the hydroxyl group would be esterified.

The selection of the derivatizing agent and the GC conditions are critical for achieving optimal separation. The table below outlines a hypothetical derivatization and GC analysis scheme for this compound based on established methods for similar compounds.

| Parameter | Description |

|---|---|

| Chiral Derivatizing Agent (CDA) | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride |

| Reaction | Esterification of the hydroxyl group of this compound with the CDA in the presence of a non-chiral base (e.g., pyridine (B92270) or triethylamine) to form diastereomeric esters. |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a nitrogen-phosphorus detector (NPD). |

| GC Column | A standard achiral capillary column, such as a DB-5 or HP-5. |

| Expected Outcome | Separation of the two diastereomeric ester peaks in the chromatogram, allowing for the quantification of the enantiomeric excess (e.e.) of the original this compound sample. |

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the separation of diastereomers formed from chiral derivatization. Chiral carboxylic acids are frequently employed as CDAs for chiral alcohols. Reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are well-established for this purpose. nih.govresearchgate.net The resulting diastereomeric esters often exhibit sufficient polarity differences to be separated on a normal-phase silica gel column. nih.govresearchgate.net

The choice of the chiral acid and the HPLC conditions, including the mobile phase composition, are crucial for achieving baseline separation of the diastereomers. The high probability of MαNP or camphorsultam dichlorophthalic acid (CSDP acid) esters forming single crystals suitable for X-ray crystallography is an added advantage, as it can allow for the unambiguous determination of the absolute configuration of the alcohol. nih.gov

Below is a table summarizing a potential HPLC-based derivatization strategy for the enantiopurity assessment of this compound.

| Parameter | Description |

|---|---|

| Chiral Derivatizing Agent (CDA) | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or (1S)-(-)-Camphorsultam-2,10-dichlorophthalic acid (CSDP acid). |

| Reaction | Esterification of this compound with the CDA using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection. |

| HPLC Column | Normal-phase silica gel column. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). |

| Expected Outcome | Two well-resolved peaks corresponding to the diastereomeric esters, enabling accurate determination of the enantiomeric ratio. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, particularly proton NMR (¹H NMR), is another valuable tool for determining enantiomeric purity after derivatization. The "Mosher's method" is a classic example, where a chiral alcohol is reacted with both enantiomers of Mosher's acid chloride ((R)- and (S)-MTPA-Cl) in separate experiments. umn.edu The resulting diastereomeric esters exhibit different chemical shifts for the protons near the chiral center. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration and enantiomeric excess of the original alcohol can be determined. umn.edulibretexts.org

The differences in chemical shifts (Δδ = δS - δR) are analyzed to assign the absolute configuration based on the empirical model of the conformation of the MTPA esters. This method provides not only quantitative information about the enantiomeric composition but also crucial information about the stereochemistry of the molecule.

The following table details the key aspects of using a chiral derivatizing agent for NMR analysis of this compound.

| Parameter | Description |

|---|---|

| Chiral Derivatizing Agent (CDA) | (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or their corresponding acid chlorides. |

| Reaction | Formation of diastereomeric Mosher's esters by reacting the chiral alcohol with each enantiomer of the CDA. |

| Analytical Technique | High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. |

| Data Analysis | Comparison of the chemical shifts of protons adjacent to the newly formed ester linkage in the two diastereomeric products. The difference in chemical shifts (Δδ) is used to determine the absolute configuration and enantiomeric excess. |

| Expected Outcome | Distinct and well-resolved signals in the ¹H NMR spectrum for corresponding protons in the two diastereomers, allowing for their integration and the calculation of the enantiomeric ratio. |

Q & A

Q. Example Contradiction :

- A study reported 95.2:4.7 er via SFC but 99% ee via HPLC for similar compounds. This discrepancy may arise from column selectivity differences .

What strategies optimize the synthesis of this compound derivatives for biological testing?

Basic Research Focus : Scalable synthesis for pharmacological studies.

Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize reactive sites (e.g., amine intermediates) .

- Purification : Employ preparative HPLC (e.g., 99:1 purity achieved via gradient elution) .

- Yield Enhancement : Adjust stoichiometry (e.g., 2.5 equiv acrylonitrile in photocycloadditions) .

How do researchers analyze the biological activity of this compound in LSD1-associated disease models?

Advanced Research Focus : Mechanistic studies in drug discovery.

Methodological Answer :

- Target Engagement Assays : Use tosylate salt derivatives (e.g., intermediates in LSD1 inhibitor synthesis) to evaluate binding affinity .

- Functional Selectivity : Test serotonin 2C (5-HT2C) receptor modulation via radioligand displacement assays .

- Metabolic Stability : Assess hepatic clearance using HRMS to track parent compound degradation .

What are the limitations of NMR in characterizing this compound derivatives?

Advanced Research Focus : Overcoming structural ambiguity.

Methodological Answer :

- Signal Overlap : Address via 2D NMR (e.g., HSQC, HMBC) to resolve cyclopropane ring protons .

- Dynamic Effects : Low-temperature NMR (e.g., 233 K) reduces conformational exchange broadening .

- Complementary Techniques : Combine with IR spectroscopy and HRMS to confirm functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

How can researchers mitigate racemization during functionalization of this compound?

Advanced Research Focus : Reaction design for stereoretention.

Methodological Answer :

- Mild Conditions : Avoid strong acids/bases; use DIPEA as a non-nucleophilic base .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidative degradation .

- Kinetic Control : Shorten reaction times (e.g., 24 hours for photocycloadditions) to limit equilibration .

What computational tools support the rational design of this compound-based inhibitors?

Advanced Research Focus : Structure-activity relationship (SAR) modeling.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.